molecular formula C24H21N3O4S2 B2953490 N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 330190-13-1

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2953490
CAS No.: 330190-13-1
M. Wt: 479.57
InChI Key: VJHUYDLSNDDSJO-UHFFFAOYSA-N
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Description

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of thiazole derivatives is largely dependent on their structure and the nature of the substituents on the thiazole ring . They are known to induce biological effects through various targets .

Future Directions

The future directions in the research of thiazole derivatives, including “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide”, could involve the design and synthesis of new compounds with variable substituents on the thiazole ring to enhance their biological activities . This could potentially lead to the development of new drugs with lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The final step usually involves the sulfonation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and anticancer properties.

    N-(4-METHYL-5-(4-(SUBSTITUTED PHENYLAMINO)METHYL)-5-THIOXO-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)BENZAMIDE: Exhibits significant antimicrobial activity.

Uniqueness

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of methoxyphenyl and methylbenzenesulfonamido groups enhances its potential as a bioactive molecule.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-16-7-13-19(14-8-16)33(29,30)27-21-6-4-3-5-20(21)23(28)26-24-25-22(15-32-24)17-9-11-18(31-2)12-10-17/h3-15,27H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHUYDLSNDDSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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